coenzyme A

Description

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJOEKWQDUBAIZ-IBOSZNHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N7O16P3S | |

| Record name | Coenzyme A | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Coenzyme_A | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS], Solid | |

| Record name | Coenzyme A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Coenzyme A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-61-0 | |

| Record name | Coenzyme A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Coenzyme A | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COENZYME A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAA04E81UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coenzyme A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Coenzyme A in Cellular Metabolism: A Technical Guide

Executive Summary: Coenzyme A (CoA) is a ubiquitous and essential cofactor that lies at the heart of cellular metabolism. Its primary role is to act as a carrier of acyl groups, most notably acetyl groups, in a vast array of biochemical reactions.[1][2][3] From the oxidation of carbohydrates and fatty acids for energy production to the synthesis of lipids and other essential biomolecules, CoA and its thioester derivatives, such as acetyl-CoA, are indispensable.[1][4] This document provides a technical overview of the multifaceted roles of CoA, detailing its involvement in key metabolic pathways, the regulation of its intracellular levels, and its function as a critical signaling molecule. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Functions of this compound

This compound is synthesized from pantothenate (vitamin B5), cysteine, and ATP.[1][5] Its structure features a reactive thiol (-SH) group, which forms high-energy thioester bonds with carboxylic acids.[1] This chemical property allows CoA to function as an acyl group carrier, facilitating the transfer of these groups in various metabolic reactions.[6][7] When not attached to an acyl group, it is referred to as CoASH or HSCoA.[1] It is estimated that approximately 4% of all cellular enzymes utilize CoA or its thioesters as a substrate.[1][8]

Role in Central Carbon Metabolism

CoA is a critical link between glycolysis and the citric acid cycle and is central to the complete oxidation of glucose for energy.

Following glycolysis, pyruvate (B1213749) is transported into the mitochondrial matrix. Here, the multi-enzyme pyruvate dehydrogenase complex (PDC) catalyzes the oxidative decarboxylation of pyruvate. This irreversible reaction converts the three-carbon pyruvate into a two-carbon acetyl group, which is then attached to CoA to form acetyl-CoA.[9][10][11] This process also generates one molecule of NADH and releases one molecule of CO2.[9][12][13] Acetyl-CoA then serves as the primary fuel for the citric acid cycle.[10][14]

The citric acid cycle, or Krebs cycle, is the final common pathway for the oxidation of fuel molecules—carbohydrates, fatty acids, and amino acids.[14][15] The cycle is initiated by the transfer of the two-carbon acetyl group from acetyl-CoA to the four-carbon acceptor molecule, oxaloacetate, to form the six-carbon molecule, citrate (B86180).[13][16] This reaction is catalyzed by the enzyme citrate synthase. The subsequent steps of the cycle involve a series of oxidation reactions that regenerate oxaloacetate, release two molecules of CO2, and produce three molecules of NADH, one molecule of FADH2, and one molecule of GTP (or ATP) for each molecule of acetyl-CoA oxidized.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 5. This compound [sigmaaldrich.com]

- 6. proprep.com [proprep.com]

- 7. The Metabolism of this compound and Its Derivatives Plays a Crucial Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyruvate Oxidation | Biology for Majors I [courses.lumenlearning.com]

- 10. Khan Academy [khanacademy.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. 7.3 Oxidation of Pyruvate and the Citric Acid Cycle | Texas Gateway [texasgateway.org]

- 13. 23.3 Pyruvate Oxidation and the Citric Acid Cycle – College Biology I [slcc.pressbooks.pub]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. What is the role of this compound in the cell? | AAT Bioquest [aatbio.com]

- 16. 26.11 How Do Enzymes Work? Citrate Synthase – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Coenzyme A Biosynthesis Pathway in Mammals

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coenzyme A (CoA) is a universal and essential cofactor central to cellular metabolism.[1][2][3] It functions as a critical carrier of acyl groups, participating in over 100 different anabolic and catabolic reactions, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of vital biomolecules like cholesterol and acetylcholine.[3][4][5][6] Given its pivotal role, the biosynthesis of CoA is a tightly regulated process. Dysregulation of this pathway is implicated in a range of human pathologies, including cancer, metabolic disorders, and neurodegeneration, making it a significant area of interest for therapeutic intervention.[1][5][7] This guide provides a comprehensive technical overview of the mammalian CoA biosynthesis pathway, detailing the core enzymatic steps, regulatory mechanisms, quantitative data, and key experimental methodologies for its study.

The Core Biosynthetic Pathway

In all living organisms, the de novo synthesis of CoA is a highly conserved five-step enzymatic process that utilizes pantothenic acid (vitamin B5), L-cysteine, and ATP as primary substrates.[1][2][8][9]

The five enzymatic steps are:

-

Phosphorylation of Pantothenate: Pantothenate Kinase (PANK) catalyzes the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate. This is the primary rate-limiting step of the pathway.[9][10]

-

Cysteinylation: 4'-phosphopantothenoylcysteine Synthetase (PPCS) adds a cysteine residue to 4'-phosphopantothenate, yielding 4'-phosphopantothenoylcysteine.[5][10]

-

Decarboxylation: 4'-phosphopantothenoylcysteine Decarboxylase (PPCDC) removes a carboxyl group from the cysteine moiety to produce 4'-phosphopantetheine (B1211885).[9]

-

Adenylylation: 4'-phosphopantetheine is adenylated by 4'-phosphopantetheine Adenylyltransferase (PPAT) to form dephospho-CoA (dPCoA).[5][11]

-

Phosphorylation of dPCoA: Finally, Dephospho-CoA Kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety of dPCoA to generate the final product, this compound.[5][11]

In mammals, the final two steps are catalyzed by a single bifunctional enzyme, this compound Synthase (COASY), which possesses both PPAT and DPCK activity.[4][5][12]

Key Enzymes and Regulation

Pantothenate Kinases (PANKs)

The PANK family of enzymes represents the primary regulatory node of CoA biosynthesis.[3] In mammals, there are four active PANK isoforms (PANK1α, PANK1β, PANK2, and PANK3) encoded by three genes (PANK1, PANK2, PANK3).[3][13] A fourth gene, PANK4, encodes a protein that lacks kinase activity but possesses phosphatase activity.[13][14] These isoforms exhibit distinct subcellular localizations, allowing them to act as local sensors of CoA levels and modulate the biosynthetic rate according to the metabolic state of different cellular compartments.[3][8]

-

PANK1α: Exclusively localized to the nucleus.[3]

-

PANK1β: Found in the cytosol.[3]

-

PANK2: Primarily localized to the mitochondrial intermembrane space.[3][14] Mutations in the PANK2 gene are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN).[13]

-

PANK3: Exclusively localized in the cytosol.[3]

The activity of PANKs is subject to potent feedback inhibition by CoA and its thioester derivatives, most notably acetyl-CoA and other long-chain acyl-CoAs.[3][8] This allosteric regulation allows the cell to maintain CoA homeostasis, preventing excessive production. Insulin and growth factor signaling pathways, such as the PI3K-AKT pathway, have also been shown to downregulate the assembly of the CoA biosynthetic enzyme complex.[5][15][16]

This compound Synthase (COASY)

COASY is a bifunctional enzyme that resides on the outer mitochondrial membrane and in the mitochondrial matrix.[3] It catalyzes the final two steps of CoA synthesis.[12] Its activity can be regulated by phosphorylation, and it may serve as a scaffold for the formation of a larger CoA biosynthetic complex.[3] Mutations in the COASY gene lead to an ultra-rare form of neurodegeneration with brain iron accumulation known as COASY Protein-Associated Neurodegeneration (CoPAN).[12]

Quantitative Analysis of CoA Biosynthesis

The concentration of CoA and its derivatives varies significantly between different tissues and in response to physiological conditions such as fasting or feeding.[17] Liver tissue, for example, shows an increase in CoA levels during the transition from a fed to a fasted state.[17]

Table 1: Cellular Concentrations of this compound

| Tissue / Cell Type | Condition | Total CoA Concentration (nmol/g tissue or 10^6 cells) | Reference |

|---|---|---|---|

| Mouse Liver | Wild-Type (Fed) | ~120 nmol/g | [17] |

| Mouse Liver | Pank1 Knockout | ~60 nmol/g | [17] |

| HepG2/C3A cells | Untreated | ~0.5 nmol/10^6 cells | [17] |

| HEK293T cells | Vector Control | ~1.0 nmol/10^6 cells | [17] |

| HEK293T cells | PANK3 Overexpression | ~3.5 nmol/10^6 cells |[17] |

Note: These values are approximate and can vary based on the specific experimental conditions and measurement techniques used.

Table 2: Kinetic Parameters of Key Human CoA Biosynthesis Enzymes

| Enzyme | Substrate | Apparent Km | Reference |

|---|---|---|---|

| PANK3 | Pantothenate | ~45 µM | [18][19] |

| PANK3 | ATP | ~2.5 mM | [18] |

| COASY (PPAT domain) | 4'-Phosphopantetheine | Data not readily available |

Quantitative kinetic data for all individual human enzymes is not comprehensively available in the reviewed literature. The provided PANK3 data is based on in vitro assays.

Experimental Methodologies

Studying the CoA biosynthesis pathway requires robust methods for both quantifying CoA levels and measuring the activity of its key enzymes.

Protocol: Quantification of Total CoA in Tissues and Cells

This protocol is adapted from methods utilizing high-performance liquid chromatography (HPLC) with fluorescent detection after derivatization with monobromobimane (B13751) (mBBr).[17][20] The mBBr reagent reacts specifically with the free thiol group of CoA.[17] To measure total CoA (free CoA + CoA thioesters), samples are first treated with a strong base to hydrolyze the thioester bonds.[17]

Detailed Steps:

-

Sample Preparation (Tissue):

-

Rapidly excise and flash-freeze ~30-40 mg of tissue in liquid nitrogen to quench metabolic activity.[17]

-

Homogenize the frozen tissue in a glass test tube containing cold 1 mM KOH.[17]

-

Add 500 µL of 0.25 M KOH to bring the pH above 12, vortex, and incubate at 55°C for 2 hours to hydrolyze CoA thioesters.[17]

-

-

Sample Preparation (Cultured Cells):

-

Derivatization:

-

Analysis:

-

Stop the reaction by adding acetic acid.[20]

-

Centrifuge to remove any precipitate.[20]

-

Inject the supernatant onto an HPLC system equipped with a C18 column and a fluorescent detector (λex = 393 nm, λem = 470 nm).[17]

-

Quantify the CoA-bimane peak by comparing its area to a standard curve prepared with known concentrations of CoA treated in the same manner.[17]

-

Protocol: Pantothenate Kinase (PANK) Activity Assay

This method measures PANK activity by quantifying the conversion of radiolabeled pantothenate to 4'-phosphopantothenate. It is a robust method for screening potential PANK modulators.[18]

Detailed Steps:

-

Reaction Setup:

-

Enzymatic Reaction:

-

Termination and Detection:

-

Stop the reaction by adding a small volume of 10% (v/v) acetic acid.[18]

-

Spot an aliquot of the reaction mixture onto anion-exchange filter paper.

-

Wash the paper extensively with a suitable buffer (e.g., ethanol/water) to remove the unreacted, uncharged [¹⁴C]pantothenate. The negatively charged product, [¹⁴C]4'-phosphopantothenate, will remain bound to the paper.

-

Quantify the radioactivity remaining on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the PANK activity.

-

Clinical Significance and Drug Development

The CoA biosynthesis pathway is a validated target for drug development.[21][22] Its essentiality makes it a target for antimicrobial agents, where differences between human and microbial enzymes can be exploited for selective inhibition.[21][22][23] In humans, defects in the pathway are directly linked to inherited neurological disorders.

-

Pantothenate Kinase-Associated Neurodegeneration (PKAN): Caused by mutations in PANK2, this is a progressive neurodegenerative disorder characterized by iron accumulation in the brain.[13][24] Therapeutic strategies under investigation include the use of small-molecule activators of other PANK isoforms (like PANK3) to bypass the defective PANK2 and restore CoA levels.[14]

-

COASY Protein-Associated Neurodegeneration (CoPAN): A rarer neurodegenerative disorder resulting from loss-of-function mutations in the COASY gene.[12]

The central role of CoA and its derivatives, particularly acetyl-CoA, in metabolism and epigenetic regulation (via histone acetylation) also links this pathway to cancer and cardiovascular disease, presenting further opportunities for therapeutic targeting.[7][25][26]

Conclusion

The mammalian this compound biosynthesis pathway is a fundamental cellular process, converting dietary vitamin B5 into an indispensable metabolic cofactor. The pathway is elegantly regulated, primarily through feedback inhibition of the rate-limiting PANK enzymes, ensuring a stable supply of CoA that is responsive to the cell's metabolic demands. The direct link between genetic defects in this pathway and severe human diseases underscores its critical importance and provides a strong rationale for the continued development of therapeutics that target its key enzymatic components. The protocols and quantitative data presented herein serve as a foundational resource for researchers aiming to further unravel the complexities of CoA metabolism and leverage this knowledge for novel drug discovery.

References

- 1. This compound biosynthetic machinery in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound biosynthetic machinery in mammalian cells. | Semantic Scholar [semanticscholar.org]

- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. [PDF] The Metabolism of this compound and Its Derivatives Plays a Crucial Role in Diseases. | Semantic Scholar [semanticscholar.org]

- 8. This compound, protein CoAlation and redox regulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Biosynthesis of Pantothenic Acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. COASY - Wikipedia [en.wikipedia.org]

- 13. Evidence for a Conserved Function of Eukaryotic Pantothenate Kinases in the Regulation of Mitochondrial Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redesigning therapies for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells | Semantic Scholar [semanticscholar.org]

- 17. Quantification of this compound in Cells and Tissues [jove.com]

- 18. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Recent advances in targeting this compound biosynthesis and utilization for antimicrobial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. portlandpress.com [portlandpress.com]

- 23. academic.oup.com [academic.oup.com]

- 24. PKAN pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Metabolism of this compound and Its Derivatives Plays a Crucial Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. imrpress.com [imrpress.com]

Coenzyme A: A Technical Guide to its Structure, Properties, and Core Metabolic Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a ubiquitous and essential cofactor in all living organisms, playing a central role in cellular metabolism.[1][2][3] Discovered by Fritz Lipmann in 1946, its primary and most well-known function is as a carrier of acyl groups, most notably as acetyl-CoA, which links the catabolism of carbohydrates, fats, and proteins to the citric acid cycle for energy production.[1][4] It is estimated that approximately 4% of all cellular enzymes utilize CoA or its thioester derivatives as a substrate.[1][2][3] Beyond its role in intermediary metabolism, recent research has highlighted its involvement in the regulation of gene expression through protein acetylation and in cellular redox homeostasis.[3][5] Dysregulation of CoA homeostasis is implicated in various pathologies, making its biosynthetic pathway an attractive target for drug discovery.[3][5] This guide provides an in-depth overview of the structure, chemical properties, and metabolic significance of this compound, along with detailed experimental protocols for its analysis.

Structure of this compound

This compound is a complex molecule synthesized from cysteine, pantothenate (vitamin B5), and adenosine (B11128) triphosphate (ATP).[1][6] Its structure can be broken down into three main components:

-

A 3'-phosphoadenosine diphosphate (B83284) (ADP) moiety: This part of the molecule is derived from ATP.

-

A pantothenic acid moiety: This B-vitamin component is linked to the ADP moiety.

-

A β-mercaptoethylamine (cysteamine) unit: This terminal unit contains the reactive thiol (-SH) group, which is the functional part of the molecule responsible for its role as an acyl group carrier.[7]

The key functional group of this compound is the terminal sulfhydryl (-SH) group of the cysteamine (B1669678) unit.[7] This thiol group forms a high-energy thioester bond with carboxylic acids, creating acyl-CoA derivatives like acetyl-CoA.[4][7][8] The hydrolysis of this thioester bond is a highly exergonic reaction, making the transfer of the acyl group to other molecules thermodynamically favorable.[4][8]

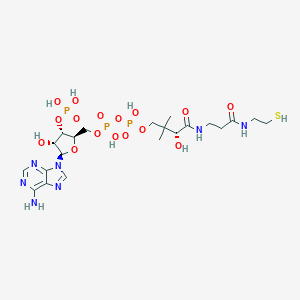

Caption: Molecular Structure of this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its biological function and for the development of analytical methods.

| Property | Value | Reference(s) |

| Chemical Formula | C21H36N7O16P3S | [1][9] |

| Molar Mass | 767.535 g/mol | [1][9] |

| pKa (thiol group) | 9.6 | [10][11] |

| pKa (secondary phosphate) | 6.4 | [10][11] |

| pKa (adenine NH3+) | 4.0 | [10][11] |

| UV Absorbance Maximum (λmax) | 259.5 nm | [1][11] |

| Molar Absorptivity (ε) at 259.5 nm | 16,800 M⁻¹cm⁻¹ | [1][11] |

| Solubility | Soluble in water; practically insoluble in ethanol, ether, and acetone. | [11] |

| Stability | The free acid is unstable, with about 5% degradation after 6 months at -20°C.[1] Aqueous solutions are unstable above pH 8.[1] It is readily oxidized by air to form a catalytically inactive disulfide.[11] | [1][11] |

Metabolic Roles and Signaling Pathways

This compound is a central molecule in metabolism, participating in over 100 different anabolic and catabolic reactions.[12] Its primary role is to act as a carrier of acyl groups, facilitating their transfer in various metabolic pathways.[13][14]

This compound Biosynthesis

In all living organisms, this compound is synthesized from pantothenate (vitamin B5), cysteine, and ATP in a five-step enzymatic pathway.[1][2][15]

-

Phosphorylation of Pantothenate: Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate. This is the rate-limiting step in the pathway.[1][2]

-

Addition of Cysteine: A cysteine molecule is added to 4'-phosphopantothenate by phosphopantothenoylcysteine synthetase (PPCS) to yield 4'-phospho-N-pantothenoylcysteine (PPC).[1]

-

Decarboxylation: PPC is decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to produce 4'-phosphopantetheine.[16]

-

Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA.[16]

-

Phosphorylation of Dephospho-CoA: Finally, dephospho-CoA is phosphorylated by dephospho-coenzyme A kinase (DPCK) to yield this compound.[1][16]

Caption: this compound Biosynthesis Pathway.

Role in the Krebs Cycle (Citric Acid Cycle)

Acetyl-CoA is the primary entry point for two-carbon units into the Krebs cycle.[8][17] It is generated from the breakdown of carbohydrates (via glycolysis and pyruvate (B1213749) decarboxylation), fatty acids (via beta-oxidation), and some amino acids.[1][4] In the first step of the Krebs cycle, acetyl-CoA donates its acetyl group to oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase.[18][19] The cycle then proceeds through a series of reactions that result in the production of ATP, NADH, and FADH2, which are used to generate energy through oxidative phosphorylation.[4][17]

Caption: Role of Acetyl-CoA in the Krebs Cycle.

Role in Fatty Acid Metabolism

This compound is crucial for both the synthesis and degradation of fatty acids.

-

Fatty Acid Synthesis: In the cytosol, acetyl-CoA is the building block for fatty acid synthesis.[1][20] It is first carboxylated to malonyl-CoA, and then a series of condensation reactions, catalyzed by fatty acid synthase, elongates the fatty acid chain two carbons at a time.

-

Fatty Acid Beta-Oxidation: In the mitochondria, fatty acids are broken down through beta-oxidation to produce acetyl-CoA.[4][20] Before entering the mitochondria, fatty acids are activated by being attached to this compound to form acyl-CoA. This acyl-CoA is then transported into the mitochondrial matrix where it undergoes a four-step cycle of oxidation, hydration, oxidation, and thiolysis, each cycle shortening the fatty acid chain by two carbons and producing one molecule of acetyl-CoA, one FADH2, and one NADH.[4]

Caption: Role of Acyl-CoA in Beta-Oxidation.

Experimental Protocols

Accurate quantification and structural analysis of this compound are essential for studying its metabolic roles. Below are detailed methodologies for key experiments.

Quantification of this compound by HPLC with UV Detection

This method allows for the simultaneous determination of CoA and acetyl-CoA in various biological samples.[8]

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in 0.5 M perchloric acid in liquid nitrogen.

-

After thawing, add 4 M perchloric acid and incubate on ice for 30 minutes.

-

Centrifuge to pellet precipitated proteins.

-

Neutralize the supernatant with 5 M K2CO3 and centrifuge again.

-

The resulting supernatant can be used immediately or stored at -80°C.

-

-

HPLC Analysis:

-

Use a suitable C18 reverse-phase column.

-

The mobile phase consists of 100 mM mono-sodium phosphate and 75 mM sodium acetate, pH 4.6, combined with acetonitrile (B52724) (94:6 v/v).

-

Inject the prepared sample extract.

-

Detect the eluting compounds by UV absorbance at 259 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure this compound and Acetyl-CoA.

-

Determine the concentration in the samples by comparing the peak areas to the standard curve.

-

Caption: HPLC Quantification Workflow.

Fluorometric Quantification of this compound

This method provides an ultrasensitive assay to quantitate total CoA content by detecting the free -SH group.

Methodology (based on a commercial kit protocol):

-

Reagent Preparation:

-

Prepare a CoA standard stock solution (e.g., 1 mM) in ddH2O.

-

Prepare a 100X stock solution of a fluorogenic CoA indicator dye (e.g., CoA Green Indicator) in DMSO.

-

Prepare the CoA assay reaction mixture by diluting the indicator stock solution in an appropriate assay buffer.

-

-

Assay Procedure:

-

Prepare serial dilutions of the CoA standard to generate a standard curve (e.g., 0 to 30 µM).

-

Add the diluted standards and test samples to a 96-well solid black microplate.

-

Add the CoA assay reaction mixture to each well.

-

Incubate at room temperature for 10-60 minutes, protected from light.

-

-

Measurement and Quantification:

-

Monitor the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).

-

Plot the fluorescence intensity of the standards versus their concentrations to create a standard curve.

-

Determine the CoA concentration in the test samples from the standard curve.

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both 1D (¹H and ¹³C) and 2D NMR experiments can be used for the complete structural assignment of this compound.

Generalized Methodology:

-

Sample Preparation:

-

Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Add a known amount of an internal standard (e.g., TSP) for chemical shift referencing and quantification.

-

-

1D NMR Spectroscopy:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environments, and their coupling patterns (spin-spin splitting).

-

¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. This will show the number of different types of carbon atoms in the molecule.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together fragments of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing direct ¹H-¹³C one-bond connectivities.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is crucial for connecting the molecular fragments and identifying quaternary carbons.

-

-

Structure Determination:

-

Integrate the data from all NMR experiments to assign all proton and carbon signals to specific atoms in the this compound molecule. The combination of these experiments allows for the unambiguous determination of the complete molecular structure.

-

Structural Elucidation by X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. For a small molecule like this compound, this would involve single-crystal X-ray diffraction.

Generalized Methodology:

-

Crystallization:

-

The first and most challenging step is to grow a high-quality single crystal of this compound. This typically involves dissolving the purified compound in a suitable solvent and slowly allowing the solvent to evaporate or changing the solvent composition to induce crystallization. Various techniques like slow evaporation, vapor diffusion, or cooling can be employed.

-

-

Data Collection:

-

Mount the single crystal on a goniometer in an X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity.

-

-

Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.

-

From the electron density map, a model of the molecular structure is built.

-

This model is then refined against the experimental data to obtain the final, high-resolution three-dimensional structure, including bond lengths and angles.

-

Conclusion

This compound is a cornerstone of cellular metabolism, indispensable for energy production, biosynthesis of essential molecules, and regulatory processes. Its unique structure, centered around a reactive thiol group, enables its function as a versatile acyl group carrier. A thorough understanding of its chemical properties and metabolic pathways is fundamental for research in biochemistry, drug development, and the study of metabolic diseases. The experimental protocols outlined in this guide provide a framework for the accurate quantification and structural analysis of this vital coenzyme, facilitating further investigations into its complex roles in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iscrm.uw.edu [iscrm.uw.edu]

- 6. researchgate.net [researchgate.net]

- 7. ulethbridge.ca [ulethbridge.ca]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis and NMR spectra of 13C-labeled this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nmr hsqc hmbc: Topics by Science.gov [science.gov]

- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epfl.ch [epfl.ch]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. researchgate.net [researchgate.net]

- 17. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 18. excillum.com [excillum.com]

- 19. m.youtube.com [m.youtube.com]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

The Discovery and Enduring Significance of Coenzyme A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA), a ubiquitous and essential cofactor, stands as a central pillar in cellular metabolism. Its discovery by Fritz Lipmann in 1945 was a watershed moment in biochemistry, unraveling the intricate connections between carbohydrate, fat, and protein metabolism. This technical guide provides an in-depth exploration of the discovery, historical significance, and multifaceted functions of this compound. It details the seminal experiments that led to its isolation and structural elucidation, presents key quantitative data, and outlines its critical roles in metabolic pathways. Furthermore, this guide explores the contemporary relevance of this compound in drug development, highlighting its position as a target for antimicrobial agents.

The Pivotal Discovery of a Central Cofactor

In the mid-1940s, the intricate web of metabolic pathways was a subject of intense investigation. While the individual steps of glycolysis and the citric acid cycle were being elucidated, the link between them remained a puzzle. It was in this scientific landscape that Fritz Albert Lipmann, through his meticulous research on acetyl transfer in pigeon liver extracts, identified a heat-stable cofactor essential for these reactions.[1][2] This molecule, which he named this compound for "activation of acetate," was found to be a crucial intermediary, bridging the gap between anaerobic glycolysis and the aerobic Krebs cycle.[1][2] For this groundbreaking discovery and his subsequent work on its importance in intermediary metabolism, Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953, an honor he shared with Hans Adolf Krebs.[2][3][4]

The initial observations that led to the discovery of this compound stemmed from Lipmann's work showing that a factor present in all animal organs, but absent in enzyme extracts, was necessary for choline (B1196258) acetylation.[5] He successfully isolated and purified this factor from pig liver, revealing its coenzymatic nature.[5] Subsequent collaborative efforts in the early 1950s at the Lister Institute in London, Harvard Medical School, and Massachusetts General Hospital led to the complete determination of its complex structure.[5]

Elucidating the Molecular Architecture: A Collaborative Triumph

The determination of the structure of this compound was a significant analytical challenge of its time, requiring a combination of chemical and enzymatic degradation techniques. The collaborative work of Lipmann's group and others, notably James Baddiley, was instrumental in piecing together its molecular puzzle.[6][7] The structure was revealed to comprise three key components:

-

Adenosine 3',5'-diphosphate: Providing the adenine (B156593) nucleotide core.

-

Pantothenic acid (Vitamin B5): A central component linked to the nucleotide.

-

Cysteamine: A thiol-containing moiety that forms the reactive "business end" of the molecule, the sulfhydryl group (-SH).

This unique structure, particularly the terminal thiol group, underpins this compound's ability to form high-energy thioester bonds with acyl groups, most notably acetyl groups to form acetyl-CoA.

Quantitative Analysis of this compound

The development of reliable methods to quantify this compound and its derivatives has been crucial for understanding its metabolic roles. Early assays, like the one developed by Kaplan and Lipmann in 1948, were foundational.[8] Modern techniques, such as High-Performance Liquid Chromatography (HPLC) with UV detection and fluorescence-based assays, offer high sensitivity and specificity for the simultaneous determination of CoA and its various thioesters in a wide range of biological samples.[5][9][10][11][12][13]

Table 1: Representative Concentrations of this compound and Acetyl-CoA in Rat Tissues

| Tissue | This compound (nmol/g wet weight) | Acetyl-CoA (nmol/g wet weight) | Reference |

| Liver | ~87 | ~19 | [12] |

| Kidney | Data not consistently reported | Data not consistently reported | |

| Brain | Data not consistently reported | Data not consistently reported |

Note: Concentrations can vary significantly based on factors such as age and fed/fasted state.[10]

Table 2: Detection Limits of Modern HPLC-based Methods for CoA and Acetyl-CoA

| Method | Limit of Detection (LOD) | Reference |

| HPLC-UV | >10-fold lower than previous methods | [10][11] |

| HPLC with fluorescence detection | As low as 6.33 pmol for precursors | [14] |

Seminal Experimental Protocols

The following sections provide a detailed look at the methodologies employed in the key historical experiments that defined our understanding of this compound.

Isolation and Purification of this compound from Pigeon Liver (Lipmann, 1945)

Fritz Lipmann's initial work relied on the high metabolic rate of pigeon liver as a rich source of this compound.[1] The general protocol involved:

-

Homogenization: Fresh pigeon liver was homogenized in a suitable buffer to create a cell-free extract.

-

Heat Treatment: The extract was heated to denature and precipitate a significant portion of the proteins, exploiting the heat-stable nature of this compound.

-

Centrifugation: The precipitated proteins were removed by centrifugation, leaving a supernatant enriched with the cofactor.

-

Further Fractionation: Subsequent steps likely involved techniques such as acetone (B3395972) precipitation and further purification steps to concentrate the this compound.

Enzymatic Assay for this compound Activity (Kaplan and Lipmann, 1948)

The first quantitative assay for this compound was based on its catalytic role in the acetylation of sulfanilamide (B372717) by a pigeon liver enzyme preparation. The assay measured the rate of this reaction, which was directly proportional to the amount of this compound present in the sample.

-

Preparation of Enzyme Extract: An acetone powder of pigeon liver was prepared to obtain a stable source of the acetylating enzyme.

-

Reaction Mixture: The assay mixture contained the enzyme extract, sulfanilamide, an acetyl donor (initially thought to be acetyl phosphate, later understood to be acetyl-CoA generated in situ), ATP, and the sample containing an unknown amount of this compound.

-

Incubation: The reaction was incubated at a controlled temperature for a specific time.

-

Measurement: The amount of acetylated sulfanilamide formed was determined colorimetrically.

-

Standard Curve: A standard curve was generated using preparations of this compound with known activity to quantify the amount in the unknown samples.

Structure Elucidation of this compound (Baddiley, Thain, Novelli, and Lipmann, 1953)

The determination of the chemical structure of this compound was a complex undertaking that involved a combination of chemical and enzymatic degradation followed by the identification of the resulting fragments.[6][7]

-

Acid and Alkaline Hydrolysis: this compound was subjected to controlled hydrolysis using acids and bases to break it down into its constituent components.

-

Enzymatic Digestion: Specific enzymes were used to cleave the molecule at particular linkages, providing larger, more informative fragments.

-

Chromatographic Separation: The resulting degradation products were separated using techniques like paper chromatography.

-

Chemical Identification: The separated components were identified by comparison with known standards and through chemical tests. For example, the presence of a thiol group was confirmed, and pantothenic acid was identified as a key component.

-

Synthesis of Potential Degradation Products: To confirm the structure, potential degradation products were chemically synthesized and their properties were compared with those of the fragments obtained from this compound degradation.[7]

The Central Role of this compound in Metabolism

This compound, primarily in its acylated form as acetyl-CoA, is a central hub of metabolism, participating in a vast array of anabolic and catabolic pathways.[5]

The Citric Acid Cycle

Acetyl-CoA serves as the primary entry point for two-carbon units into the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle).[5][8][15] It is formed from the oxidative decarboxylation of pyruvate (B1213749) (derived from glycolysis), the breakdown of fatty acids, and the catabolism of certain amino acids.[5] In the first step of the cycle, acetyl-CoA condenses with oxaloacetate to form citrate, initiating a series of reactions that generate ATP, NADH, and FADH₂, the cell's primary energy currencies.[8][15]

Fatty Acid Metabolism

This compound is indispensable for both the synthesis and degradation of fatty acids.

-

Fatty Acid Synthesis: In the cytoplasm, acetyl-CoA is the precursor for the synthesis of fatty acids. It is first carboxylated to malonyl-CoA, and then a series of condensation reactions, driven by fatty acid synthase, elongates the fatty acid chain two carbons at a time.

-

Fatty Acid β-Oxidation: In the mitochondria, fatty acids are broken down through a process called β-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.[16][17][18] Each round of β-oxidation involves four enzymatic steps and releases one molecule of acetyl-CoA, one NADH, and one FADH₂.[18]

This compound in Drug Development

The essentiality of this compound biosynthesis and utilization in microorganisms, coupled with significant differences between microbial and human enzymes in this pathway, makes it an attractive target for the development of novel antimicrobial drugs.[9][10][19]

Targeting this compound Biosynthesis

The enzymes involved in the five-step conversion of pantothenate to this compound are potential targets for inhibitors that could selectively disrupt microbial growth.[9] Research has focused on developing analogues of pantothenic acid and other pathway intermediates that can act as competitive inhibitors of these enzymes.

This compound and Drug Metabolism

Xenobiotic carboxylic acids, including some drugs, can be converted to their CoA thioesters in the body.[3] This can have several consequences:

-

Metabolic Dysfunction: The accumulation of unusual acyl-CoA species can inhibit key metabolic enzymes or sequester the cellular pool of free this compound.[3]

-

Toxicity: The formation of xenobiotic acyl-CoAs can contribute to the toxicity of certain compounds.[3]

-

Drug Design: An understanding of how drugs interact with this compound metabolism is crucial for rational drug design to minimize potential toxicity and improve efficacy.[3]

Conclusion

From its discovery as the missing link in intermediary metabolism to its current status as a target for drug development, this compound has remained at the forefront of biochemical research. Its elegant structure and versatile chemistry enable it to play a central role in a vast network of metabolic reactions essential for life. A thorough understanding of its discovery, the experimental methodologies used to characterize it, and its diverse functions is indispensable for researchers, scientists, and professionals in drug development who continue to explore the intricacies of cellular metabolism and seek to address human health challenges. The enduring significance of this compound is a testament to the power of fundamental research to illuminate the fundamental processes of life.

References

- 1. Lipmann Discovers this compound | Research Starters | EBSCO Research [ebsco.com]

- 2. The Rockefeller University » Nobel Prize in Physiology or Medicine [rockefeller.edu]

- 3. Fritz Albert Lipmann | Nobel Prize, Biochemist, Physiologist | Britannica [britannica.com]

- 4. Fritz Albert Lipmann - Wikipedia [en.wikipedia.org]

- 5. [PDF] Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]

- 6. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of this compound | Scilit [scilit.com]

- 8. (Open Access) The assay and distribution of this compound. (1948) | Nathan O. Kaplan | 346 Citations [scispace.com]

- 9. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

- 11. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous quantification of this compound and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Determination of this compound and acetyl CoA in tissue extracts. | Semantic Scholar [semanticscholar.org]

The Pivotal Role of Coenzyme A in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted functions of Coenzyme A (CoA) within the Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle. CoA is a central player in cellular metabolism, acting as a crucial carrier of acyl groups and a key regulator of metabolic flux. This document provides a detailed overview of its roles, quantitative data on relevant enzymatic reactions, and comprehensive experimental protocols for its study, designed for professionals in the fields of biochemistry, pharmacology, and drug development.

Core Functions of this compound in the Krebs Cycle

This compound participates in the Krebs cycle primarily in two forms: Acetyl-CoA and Succinyl-CoA. Its fundamental role is to facilitate the entry of carbon units into the cycle and to participate in a key substrate-level phosphorylation step.

1.1. Acetyl-CoA: The Gateway to the Krebs Cycle

The Krebs cycle is initiated by the condensation of a two-carbon acetyl group, carried by CoA, with the four-carbon molecule oxaloacetate to form the six-carbon molecule citrate (B86180).[1][2] This irreversible reaction is catalyzed by the enzyme citrate synthase. Acetyl-CoA is the primary entry point for the oxidative catabolism of carbohydrates, fatty acids, and some amino acids.[3] The CoA molecule is released during this reaction and can be recycled to participate in other metabolic pathways, including the pyruvate (B1213749) dehydrogenase complex reaction to generate more acetyl-CoA.[4]

1.2. Succinyl-CoA: A High-Energy Intermediate

Within the Krebs cycle, CoA is a component of the high-energy thioester, succinyl-CoA. This four-carbon molecule is formed from the oxidative decarboxylation of α-ketoglutarate by the α-ketoglutarate dehydrogenase complex.[5][6] The subsequent cleavage of the thioester bond in succinyl-CoA by succinyl-CoA synthetase is an exergonic reaction coupled to the synthesis of a high-energy phosphate (B84403) bond in the form of guanosine (B1672433) triphosphate (GTP) or adenosine (B11128) triphosphate (ATP), depending on the tissue.[4] This is the only substrate-level phosphorylation step in the Krebs cycle. The release of CoA allows it to be reused in the α-ketoglutarate dehydrogenase reaction.

Quantitative Data

The following tables summarize key quantitative data related to the function of this compound in the Krebs cycle.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate | K_m_ (mM) | V_max_ | Source Organism/Tissue |

| α-Ketoglutarate Dehydrogenase Complex | This compound | 0.012 | Not specified | Bovine Adrenals[7] |

| Citrate Synthase | Acetyl-CoA | 0.016 | Not specified | Rat Liver Mitochondria |

| Citrate Synthase | Oxaloacetate | 0.002 | Not specified | Rat Liver Mitochondria |

Table 2: Mitochondrial Matrix Concentrations of CoA Derivatives

| Metabolite | Concentration Range (mM) | Physiological Context |

| Acetyl-CoA | 0.1 - 1.5 | General steady-state[8][9][10] |

| Succinyl-CoA | 0.1 - 0.6 | General steady-state[8][9] |

| Acetyl-CoA | Reduced by ~40% | Advanced ischemic rat liver[3] |

| Succinyl-CoA | Reduced by ~50% | Mild ischemic rat liver[3] |

| Free CoASH | Most abundant CoA species | K562 cells |

Regulatory Role of this compound Derivatives

Acetyl-CoA and Succinyl-CoA are not only intermediates in the Krebs cycle but also crucial allosteric regulators of the pathway. The ratios of acetyl-CoA to free CoA and succinyl-CoA to free CoA are key indicators of the cell's metabolic state and modulate the activity of several enzymes.

High concentrations of acetyl-CoA, along with ATP and NADH, inhibit the pyruvate dehydrogenase complex, thereby reducing the production of acetyl-CoA from pyruvate.[1] Within the Krebs cycle, succinyl-CoA, along with NADH, acts as a feedback inhibitor of the α-ketoglutarate dehydrogenase complex.[5] High ratios of [ATP]/[ADP], [NADH]/[NAD+], and [succinyl-CoA]/[CoA] all contribute to the inhibition of this key regulatory enzyme.[5]

References

- 1. news-medical.net [news-medical.net]

- 2. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.wou.edu [cdn.wou.edu]

- 5. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical and physiological features of mitochondrial acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Widespread and Enzyme-independent Nϵ-Acetylation and Nϵ-Succinylation of Proteins in the Chemical Conditions of the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Coenzyme A Derivatives and Their Biological Roles

Abstract

This compound (CoA) is a fundamental cofactor in all living organisms, playing a central role in cellular metabolism. Its derivatives, most notably acetyl-CoA, are involved in a vast array of biochemical reactions, including the Krebs cycle, fatty acid metabolism, and the synthesis of neurotransmitters. Furthermore, CoA derivatives are key players in cellular signaling and regulation, particularly through protein acetylation. This technical guide provides a comprehensive overview of the core functions of CoA and its derivatives, details common experimental protocols for their study, and presents key quantitative data.

Introduction to this compound

This compound is a complex molecule synthesized from pantothenic acid (vitamin B5), adenosine (B11128) triphosphate (ATP), and cysteine. Its structure features a reactive thiol (-SH) group, which is the site of acylation, forming thioester bonds with various acyl groups. This high-energy bond makes CoA derivatives effective acyl group carriers.

Key this compound Derivatives and Their Biological Functions

The diverse roles of CoA are executed through its various derivatives. Below are some of the most critical derivatives and their functions.

Acetyl-CoA: The Central Hub of Metabolism

Acetyl-CoA is arguably the most pivotal CoA derivative, standing at the crossroads of carbohydrate, lipid, and protein metabolism.

-

Energy Production: Acetyl-CoA is the primary substrate for the citric acid cycle (Krebs cycle), where it is oxidized to produce ATP, the main energy currency of the cell.

-

Fatty Acid Metabolism: It is the precursor for fatty acid synthesis and the end-product of fatty acid β-oxidation.

-

Cholesterol and Ketone Body Synthesis: Acetyl-CoA is the building block for the synthesis of cholesterol and ketone bodies.

-

Neurotransmitter Synthesis: It is essential for the synthesis of the neurotransmitter acetylcholine.

-

Protein Acetylation: Acetyl-CoA is the donor of the acetyl group for the post-translational modification of proteins, a key regulatory mechanism.

Malonyl-CoA: A Key Regulator of Fatty Acid Metabolism

Malonyl-CoA is formed by the carboxylation of acetyl-CoA.

-

Fatty Acid Synthesis: It serves as the two-carbon donor in the elongation steps of fatty acid synthesis.

-

Regulation of Fatty Acid Oxidation: Malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for oxidation, thereby preventing futile cycles of synthesis and degradation.

Propionyl-CoA: Anaplerotic and Gluconeogenic Precursor

Propionyl-CoA is generated from the metabolism of odd-chain fatty acids and certain amino acids.

-

Anaplerosis: It can be converted to succinyl-CoA, an intermediate of the Krebs cycle, thus replenishing the cycle's intermediates.

-

Gluconeogenesis: In some organisms, propionyl-CoA can be a substrate for glucose synthesis.

HMG-CoA: A Precursor for Cholesterol and Ketone Bodies

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a key intermediate in two major metabolic pathways.

-

Cholesterol Synthesis: HMG-CoA is converted to mevalonate (B85504) by HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

-

Ketogenesis: It is an intermediate in the synthesis of ketone bodies in the liver.

Quantitative Data on this compound Derivatives

The cellular concentrations and enzymatic kinetics of CoA derivatives are tightly regulated and provide insight into the metabolic state of the cell.

| CoA Derivative | Typical Cellular Concentration (µM) | Key Associated Enzyme | Km (µM) | Vmax (nmol/min/mg protein) |

| Acetyl-CoA | 20 - 200 | Citrate Synthase | 2 - 20 | 50 - 200 |

| Malonyl-CoA | 1 - 10 | Fatty Acid Synthase | 5 - 15 | 10 - 50 |

| Propionyl-CoA | 5 - 20 | Propionyl-CoA Carboxylase | 100 - 400 | 5 - 25 |

| HMG-CoA | 1 - 5 | HMG-CoA Reductase | 1 - 4 | 2 - 10 |

Note: These values can vary significantly depending on the cell type, organism, and metabolic conditions.

Experimental Protocols for Studying this compound Derivatives

The analysis of CoA derivatives typically involves their extraction from biological samples followed by quantification using various analytical techniques.

Extraction of CoA Derivatives

-

Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.

-

Homogenization: Homogenize the frozen sample in an acidic extraction buffer (e.g., 10% trichloroacetic acid or perchloric acid) to precipitate proteins and stabilize the CoA thioesters.

-

Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the CoA derivatives.

-

Neutralization: Neutralize the acidic extract with a suitable base (e.g., potassium hydroxide (B78521) or potassium bicarbonate).

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic Separation: Separate the CoA derivatives using a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution with two mobile phases:

-

Mobile Phase A: Aqueous buffer (e.g., 100 mM sodium phosphate, pH 5.3).

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Detection: Detect the eluting CoA derivatives using a UV detector at 254 nm.

-

Quantification: Quantify the concentration of each derivative by comparing its peak area to a standard curve generated with known concentrations of purified standards.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Separation: Perform chromatographic separation as described for HPLC.

-

Mass Spectrometry Detection: Introduce the eluting compounds into a mass spectrometer.

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis: Monitor for the specific mass-to-charge ratio (m/z) of each CoA derivative and its characteristic fragment ions.

-

Quantification: Quantify based on the integrated peak area of the specific ion chromatograms, often using stable isotope-labeled internal standards for improved accuracy.

Signaling Pathways and Regulatory Networks

CoA derivatives are integral to cellular signaling, primarily through their role in post-translational modifications.

Acetyl-CoA and Protein Acetylation

Acetyl-CoA is the sole acetyl group donor for the acetylation of proteins, a reversible modification that modulates protein function, localization, and stability. This process is catalyzed by acetyltransferases and reversed by deacetylases.

Caption: The role of Acetyl-CoA in protein acetylation and gene expression.

Experimental Workflow for Studying Protein Acetylation

A typical workflow to investigate the impact of altered CoA metabolism on protein acetylation is outlined below.

An In-depth Technical Guide on the Regulation of Intracellular Coenzyme A Pools

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a central and indispensable cofactor in cellular metabolism, participating in a vast array of biochemical reactions critical for energy production, biosynthesis of fatty acids and other essential molecules, and regulation of gene expression. The maintenance of appropriate intracellular concentrations of CoA and its thioester derivatives is paramount for cellular homeostasis. Dysregulation of CoA pools is implicated in a growing number of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. This technical guide provides a comprehensive overview of the intricate mechanisms governing the regulation of intracellular CoA pools. It details the key enzymes and signaling pathways involved in CoA biosynthesis and degradation, presents quantitative data on enzyme kinetics and cellular CoA concentrations, and provides detailed experimental protocols for the measurement of CoA and the activity of its regulatory enzymes. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of this critical area of cellular metabolism.

Introduction

This compound is a fundamental molecule in all living organisms, primarily functioning as a carrier of acyl groups. In its acetylated form, acetyl-CoA, it is a key node in metabolism, linking catabolic processes like glycolysis and fatty acid oxidation to anabolic pathways such as the synthesis of fatty acids, cholesterol, and acetylcholine.[1] Given its central role, the intracellular concentration of CoA is tightly regulated to meet the metabolic demands of the cell under varying physiological conditions.

The regulation of intracellular CoA pools is a multi-layered process involving:

-

De novo biosynthesis: A five-step enzymatic pathway starting from pantothenate (vitamin B5).

-

Feedback regulation: Allosteric inhibition of key biosynthetic enzymes by CoA and its thioesters.

-

Transcriptional and post-translational modifications: Control of the expression and activity of regulatory enzymes.

-

Subcellular compartmentalization: Maintenance of distinct CoA pools within different organelles.

-

Degradation: Enzymatic breakdown of CoA to recycle its components.

Understanding these regulatory mechanisms is crucial for elucidating the pathophysiology of various diseases and for the development of novel therapeutic strategies targeting CoA metabolism.

The this compound Biosynthetic Pathway

The de novo synthesis of CoA from pantothenate is a highly conserved five-step enzymatic pathway.[2]

-

Phosphorylation of Pantothenate: The pathway is initiated by the phosphorylation of pantothenate to 4'-phosphopantothenate. This reaction is catalyzed by Pantothenate Kinase (PANK) and is the primary rate-limiting and regulatory step in the entire pathway.[2][3]

-

Cysteine Addition: 4'-phosphopantothenate is then condensed with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). This step is catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) .[1]

-

Decarboxylation: PPC is decarboxylated to form 4'-phosphopantetheine (B1211885), a reaction catalyzed by Phosphopantothenoylcysteine Decarboxylase (PPCDC) .[1]

-

Adenylylation: The fourth and fifth steps are catalyzed by a bifunctional enzyme called This compound Synthase (COASY) .[1] The first activity of COASY, Phosphopantetheine Adenylyltransferase (PPAT) , adenylylates 4'-phosphopantetheine to form dephospho-CoA.

-

Phosphorylation: The final step is the phosphorylation of dephospho-CoA to this compound, catalyzed by the Dephospho-CoA Kinase (DPCK) activity of COASY.

Figure 1: The de novo this compound biosynthetic pathway.

Regulation of this compound Biosynthesis

The primary mechanism for regulating intracellular CoA levels is through feedback inhibition of Pantothenate Kinase (PANK), the rate-limiting enzyme of the biosynthetic pathway.[3]

Allosteric Regulation of Pantothenate Kinase

PANK activity is allosterically inhibited by CoA and its thioester derivatives, most notably acetyl-CoA.[4][5] This feedback mechanism ensures that the production of CoA is tightly coupled to the metabolic state of the cell. When the levels of acetyl-CoA and other acyl-CoAs are high, indicating an energy-replete state, PANK is inhibited, thereby downregulating CoA synthesis. Conversely, when CoA and its derivatives are consumed, the inhibition on PANK is relieved, leading to an increase in CoA production.

Mammals express four isoforms of PANK (PANK1α, PANK1β, PANK2, and PANK3), which exhibit differential sensitivity to feedback inhibition by acetyl-CoA.[5] PANK2 is the most sensitive, while PANK1β is the least sensitive.[6] This differential regulation allows for fine-tuning of CoA homeostasis in different tissues and subcellular compartments where these isoforms are expressed.

Figure 2: Feedback regulation of Pantothenate Kinase.

Transcriptional and Hormonal Regulation

The expression of genes involved in CoA biosynthesis can also be regulated. For instance, insulin (B600854) has been shown to stimulate acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis that utilizes acetyl-CoA, thereby influencing the CoA pool.[1] Conversely, hormones like epinephrine (B1671497) and glucagon (B607659) can inhibit its activity.

This compound Degradation

Intracellular CoA homeostasis is also maintained through regulated degradation. This process occurs through distinct intracellular and extracellular pathways involving specific hydrolases.[7]

-

Intracellular Degradation: Peroxisomal and mitochondrial Nudix (nucleoside diphosphate-linked moiety X) hydrolases can hydrolyze CoA and acyl-CoAs to 4'-phosphopantetheine.[7]

-

Extracellular Degradation: Extracellular CoA can be degraded by ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs) to 4'-phosphopantetheine. This is further broken down to pantetheine, which is then hydrolyzed by pantetheinases to pantothenate and cysteamine. The released pantothenate can then be taken up by cells for de novo CoA synthesis.[7]

Subcellular Compartmentalization of this compound Pools

CoA and its derivatives are not uniformly distributed throughout the cell but are compartmentalized into distinct pools within the cytosol, mitochondria, peroxisomes, and nucleus.[8] The inner mitochondrial and peroxisomal membranes are impermeable to CoA, requiring specific transporters to shuttle it into these organelles. This compartmentalization allows for the independent regulation of metabolic pathways that occur in different cellular locations. The majority of cellular CoA is found within the mitochondria.[9]

Quantitative Data

Kinetic Parameters of Key Enzymes in CoA Biosynthesis

The following table summarizes the available kinetic parameters for human Pantothenate Kinase (PANK) isoforms and this compound Synthase (COASY).

| Enzyme | Substrate | Km (µM) | Vmax | Inhibitor | Ki / IC50 (µM) | Reference |

| PANK1β | - | - | - | Acetyl-CoA | ~5 (IC50) | [6] |

| PANK2 | - | - | - | Acetyl-CoA | ~0.1 (IC50) | [6] |

| PANK3 | ATP | 311 ± 53 | - | Acetyl-CoA | - | [10] |

| Pantothenate | 14 ± 0.1 | - | - | - | [10] | |

| COASY (PPAT activity) | 4'-phosphopantetheine | 7.6 | - | - | - | [1][4] |

| ATP | 145 | - | - | - | [1][4] | |

| COASY (DPCK activity) | Dephospho-CoA | 16.7 | - | - | - | [1][4] |

| ATP | 34.4 | - | - | - | [1][4] |

Intracellular this compound Concentrations

The concentration of CoA and its thioesters varies significantly between different cell types, subcellular compartments, and metabolic states.

| Cell/Tissue Type | Compartment | Condition | Total CoA (nmol/g wet weight or µM) | Reference |

| Rat Liver | Mitochondria | - | 1,000 - 5,000 µM | [8] |

| Cytosol | - | 100 - 400 µM | [8] | |

| Peroxisomes | - | ~700 µM | [8] | |

| Neurons | Mitochondria | - | ~10 µM (Acetyl-CoA) | [11] |

| Cytoplasm | - | ~7 µM (Acetyl-CoA) | [11] | |

| Isolated Rat Heart | Total | Stimulated CoA synthesis | 818 ± 44 nmol/g dry wt | [7] |

| Total | Glucose + Palmitate perfusion | 683 ± 34 nmol/g dry wt | [7] | |

| Mouse Skeletal Muscle | Total | PANK2 Overexpression | Substantially increased | [12] |

| Failing Human Heart | Total | Heart Failure | Reduced | [13] |

| Rat Liver | - | Fed State | Lower | [9] |

| - | Fasted State | Higher | [9] |

Experimental Protocols

Measurement of Total Intracellular this compound

This protocol describes a general method for the quantification of total intracellular CoA using High-Performance Liquid Chromatography (HPLC). The principle involves the hydrolysis of all CoA thioesters to free CoA, followed by derivatization with a fluorescent probe for sensitive detection.

Figure 3: General workflow for total this compound measurement.

Materials:

-

Homogenization buffer (e.g., potassium phosphate (B84403) buffer)

-

Potassium hydroxide (B78521) (KOH) for hydrolysis

-

Fluorescent labeling reagent (e.g., monobromobimane, mBBr)

-

Acetic acid to stop the derivatization reaction

-

Solid Phase Extraction (SPE) columns for sample cleanup

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

CoA standard

Protocol:

-

Sample Preparation:

-

For cultured cells, wash with cold PBS and pellet by centrifugation.

-

For tissues, excise and immediately freeze in liquid nitrogen. Weigh the frozen tissue.

-

Homogenize cells or tissue in ice-cold homogenization buffer.

-

-

Alkaline Hydrolysis:

-

Add KOH to the homogenate to a final concentration that raises the pH above 12 to hydrolyze all CoA thioesters to free CoA.

-

Incubate at 55°C for 2 hours.

-

-

Derivatization:

-

Neutralize the sample with acid.

-

Add the fluorescent labeling reagent (e.g., mBBr) in molar excess.

-

Incubate at room temperature in the dark for 2 hours.

-

Stop the reaction by adding acetic acid.

-

-

Sample Cleanup:

-

Centrifuge the sample to pellet any precipitate.

-

Purify the supernatant using an SPE column to remove unreacted labeling reagent and other interfering substances.

-

-

HPLC Analysis:

-

Inject the purified sample onto a C18 reverse-phase column.

-

Separate the derivatized CoA using a suitable mobile phase gradient (e.g., acetonitrile (B52724) and an aqueous buffer).

-

Detect the fluorescently labeled CoA using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen probe.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of CoA standard that have undergone the same derivatization and purification steps.

-

Calculate the concentration of CoA in the sample by comparing its peak area to the standard curve.

-

Normalize the result to the amount of starting material (e.g., cell number or tissue weight).

-

Pantothenate Kinase (PANK) Activity Assay

This protocol describes a radiometric assay for measuring PANK activity, which is a common and sensitive method.

Materials:

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

ATP

-

[¹⁴C]-labeled pantothenate

-

Cell or tissue lysate containing PANK, or purified PANK enzyme

-

Diethylaminoethyl (DEAE) filter discs

-